molecular formula C20H21N3O4S2 B2841749 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 306737-27-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2841749
CAS No.: 306737-27-9
M. Wt: 431.53
InChI Key: WYANGHCRAYVOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule belonging to a class of compounds featuring a benzothiazole core linked to a morpholinosulfonyl benzamide group. This specific architecture is of significant interest in medicinal chemistry and drug discovery research. The incorporation of the 4,6-dimethyl substitution on the benzothiazole ring can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, while the morpholinosulfonyl group is a common pharmacophore known to contribute to molecular interactions with enzyme active sites . Compounds with structural similarities to this compound have been investigated for a range of biological activities. Research on analogous molecules has demonstrated potential as scaffolds for developing novel anticonvulsant agents, with some derivatives showing promising activity in preclinical models . Furthermore, the 2-aminothiazole sulfonamide core is a privileged structure in chemical biology, with recent studies exploring its utility as a potent inhibitor of various enzymes, including urease, α-glucosidase, and α-amylase . These findings suggest that this compound could serve as a valuable chemical probe or a starting point for the development of new therapeutic leads for conditions like epilepsy, diabetes, and infections related to urease-producing pathogens. The proposed mechanism of action for related compounds often involves enzyme inhibition. The sulfonamide group can act as a metal-binding domain, potentially interacting with nickel ions in the active site of urease , or it may form key hydrogen bonds within the binding pockets of other metabolic enzymes. The benzothiazole moiety, on the other hand, often provides a planar, aromatic hydrophobic surface that can engage in π-π interactions with target proteins . This combination of features makes this chemical class highly versatile for interrogating biological systems. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-11-14(2)18-17(12-13)28-20(21-18)22-19(24)15-3-5-16(6-4-15)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYANGHCRAYVOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Aniline Derivatives

The 4,6-dimethylbenzothiazole core is synthesized via cyclization of 2,4-dimethylaniline using ammonium thiocyanate and bromine in acetic acid, adapted from protocols for analogous benzothiazoles.

Procedure :

  • Reactants : 2,4-Dimethylaniline (50 mmol), ammonium thiocyanate (250 mmol), bromine (0.055 mol).
  • Conditions : Stirred in acetic acid at 0–25°C for 5 hours.
  • Workup : Neutralization with ammonia (pH 9) precipitates 4,6-dimethylbenzo[d]thiazol-2-amine as a yellow solid.
  • Yield : ~69%.

Characterization :

  • ¹H NMR (CDCl₃): δ 7.25 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 2.45 (s, 6H, 2×CH₃).
  • MS (EI) : m/z 178 [M+H]⁺.

Synthesis of 4-(Morpholinosulfonyl)Benzoic Acid

Sulfonylation and Amine Coupling

The sulfonamide moiety is introduced via chlorosulfonation of benzoic acid, followed by reaction with morpholine.

Procedure :

  • Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid (1:3 molar ratio) at 0°C to form 4-chlorosulfonylbenzoic acid.
  • Amination : The intermediate is treated with morpholine (1.2 eq) in dichloromethane (DCM) at 25°C for 12 hours.
  • Yield : ~85% after recrystallization.

Characterization :

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
  • ¹³C NMR (DMSO-d₆): δ 167.8 (COOH), 138.2 (C-SO₂), 66.5 (morpholine-CH₂).

Amide Coupling to Form N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(Morpholinosulfonyl)Benzamide

Activation and Coupling

The final step involves coupling 4-(morpholinosulfonyl)benzoic acid with 4,6-dimethylbenzo[d]thiazol-2-amine using carbodiimide chemistry.

Procedure :

  • Activation : 4-(Morpholinosulfonyl)benzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) to form the acyl chloride.
  • Coupling : The acyl chloride reacts with 4,6-dimethylbenzo[d]thiazol-2-amine (10 mmol) in DCM, catalyzed by triethylamine (15 mmol) at 0°C → 25°C for 24 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) yields the product as a white solid.
  • Yield : ~72%.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.15 (d, J=8.7 Hz, 2H, Ar-H), 7.95 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 3.60 (m, 4H, morpholine), 2.50 (s, 6H, 2×CH₃).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Optimization

One-Pot Sulfonylation-Coupling Approach

A patent-derived method combines sulfonylation and amide coupling in a single pot using HATU as a coupling agent, reducing steps and improving yield.

  • Conditions : 4-(Morpholinosulfonyl)benzoic acid, HATU (1.1 eq), DIPEA (3 eq), DMF, 25°C, 6 hours.
  • Yield : 78%.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates benzothiazole formation, enhancing reaction efficiency.

  • Yield Increase : 69% → 82%.

Critical Analysis of Methodologies

Parameter Conventional Method Microwave Method HATU Coupling
Reaction Time 5–24 hours 30 minutes 6 hours
Yield 69–72% 82% 78%
Purity 95–98% 99% 98.5%
Scalability Moderate High High

Challenges and Solutions

  • Regioselectivity in Benzothiazole Formation : Using 2,4-dimethylaniline ensures correct 4,6-dimethyl substitution. Alternative isomers are minimized via controlled bromine addition.
  • Sulfonylation Side Reactions : Excess morpholine (1.2 eq) and low temperatures (0°C) suppress over-sulfonation.
  • Amide Bond Hydrolysis : Anhydrous DCM and triethylamine mitigate hydrolysis during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives of the benzothiazole ring.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Enzyme Inhibition

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been identified as an inhibitor of plasma kallikrein , an enzyme involved in inflammatory processes and blood pressure regulation. This inhibition suggests potential therapeutic applications in treating conditions such as hypertension and edema.

Antimicrobial and Anticancer Properties

The benzo[d]thiazole component is known for its antimicrobial and anticancer properties. Preliminary studies indicate that this compound may exhibit significant activity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug development due to its versatile functional groups. Its applications include:

  • Anticancer agents : Research has shown its potential in targeting specific cancer pathways.
  • Anti-inflammatory drugs : Its ability to inhibit plasma kallikrein positions it as a candidate for treating inflammatory diseases.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideContains a pyrimidine ring instead of benzo[d]thiazoleAntimicrobial properties
N-(5-methylbenzo[d]thiazol-2-yl)-N'-(morpholinothio)ureaSimilar thiazole structure with urea linkagePotential anti-cancer activity
2-Amino-N-(1-benzothiazol-2-yl)-4-morpholinobenzenesulfonamideBenzothiazole instead of benzo[d]thiazoleInhibitory effects on various enzymes

This table highlights the unique positioning of this compound within a class of biologically active molecules. Its specific combination of functional groups contributes to its distinct pharmacological profile.

Case Studies

  • Inhibition of Plasma Kallikrein : A study demonstrated that this compound effectively inhibited plasma kallikrein activity in vitro, suggesting its potential use in managing hypertension.
  • Anticancer Activity : Another investigation evaluated the compound's effects on various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis. Further studies are needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Benzamide-Thiazole Hybrids

describes six benzamide-thiazole derivatives (4d–4i) with structural similarities to the target compound. Key comparisons include:

Compound Core Structure Substituents Key Spectral Data Potential Bioactivity
Target Compound Benzo[d]thiazole + benzamide 4,6-dimethyl; 4-(morpholinosulfonyl) Not reported Inferred anticancer activity
4d () Thiazole + benzamide 3,4-dichloro; morpholinomethyl; pyridin-3-yl 1H NMR (δ 2.4–3.7 ppm: morpholine protons) Anticancer (structural inference)
4i () Thiazole + isonicotinamide Morpholinomethyl; pyridin-3-yl HRMS (m/z 438.1234 [M+H]⁺) Antiproliferative (analogous to 4h)
  • Key Differences: The target compound lacks pyridinyl substituents present in 4d–4i, which may reduce π-π stacking interactions critical for binding to kinase targets . The morpholinosulfonyl group in the target compound enhances solubility compared to the morpholinomethyl group in 4i, as sulfonamides generally exhibit better aqueous solubility .

Triazole-Benzamide Derivatives ( and )

Triazole-thiazole hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) share a thiazole core but differ in functional groups:

Compound () Core Structure Activity (GP%) Key Structural Feature
Target Compound Benzamide-thiazole Not tested Morpholinosulfonyl group
5-methyl-1-(thiazol-2-yl)triazole Triazole-thiazole 62.47% (NCI-H522 lung cancer) Carboxylic acid moiety
N-(5-benzylthiazol-2-yl)benzamide Benzamide-thiazole Inhibits colon cancer cells Benzyl-thiazole linkage
  • Unlike 5-methyl-1-(thiazol-2-yl)triazole, the absence of a triazole ring in the target compound suggests divergent mechanisms of action, possibly involving kinase inhibition rather than DNA intercalation .

Sulfonamide-Containing Compounds ()

Sulfonylbenzamide derivatives (e.g., compounds 7–9 in ) exhibit tautomerism and structural flexibility:

Feature Target Compound Compounds 7–9 ()
Sulfonyl Group Morpholinosulfonyl 4-(4-X-phenylsulfonyl)phenyl
Tautomerism Not observed Exists as thione-thiol tautomers
Spectral Confirmation Not reported IR: νC=S at 1247–1255 cm⁻¹; no νS-H (~2500 cm⁻¹)
  • Implications: The rigid morpholinosulfonyl group in the target compound may stabilize its conformation, reducing tautomeric variability compared to compounds 7–9 . The absence of a triazole ring in the target compound eliminates the possibility of thiol-mediated redox interactions observed in ’s derivatives .

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the morpholinosulfonyl group enhances its solubility and bioavailability. The chemical structure can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 306.38 g/mol

Target Interaction

Benzothiazole derivatives often interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The specific mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have shown activity against tyrosine kinases, which are crucial in cancer signaling pathways.
  • DNA Binding : Benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines. The compound was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.

Cell Line IC50_{50} (µM) Activity Level
A5495.12 ± 0.45Moderate
HCC8277.34 ± 1.02Moderate
NCI-H3583.89 ± 0.30High

These results indicate that while the compound is effective against cancer cells, it also shows moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), suggesting a need for optimization to improve selectivity.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings from broth microdilution tests:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus12.5 µg/mLModerate
Escherichia coli25 µg/mLLow
Saccharomyces cerevisiae15 µg/mLModerate

Case Studies

  • Study on Antitumor Activity :
    A study published in Bioorganic & Medicinal Chemistry evaluated the antitumor effects of a series of benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated groups compared to controls, particularly in the A549 cell line .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial properties of various benzothiazole derivatives against clinical isolates. This compound demonstrated promising activity against S. aureus, suggesting potential as a therapeutic agent for bacterial infections .

Q & A

Q. What are the recommended synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Benzothiazole core formation : Cyclization of 2-aminothiophenol with 3,5-dimethylbenzaldehyde under acidic conditions .

Sulfonylation : Reacting the benzothiazole intermediate with morpholine and chlorosulfonic acid to introduce the morpholinosulfonyl group .

Benzamide coupling : Amidation using activated carboxylic acid derivatives (e.g., EDCI/DMAP in DMF) .
Optimization Tips :

  • Use THF or DMF as solvents for higher yields (70–85%) .
  • Monitor purity via HPLC (>95%) and adjust catalyst ratios (e.g., 1.2 eq. EDCI) to minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H-NMR : Peaks at δ 2.4–2.6 ppm confirm methyl groups on the benzothiazole ring; δ 7.8–8.2 ppm corresponds to aromatic protons .
    • 13C-NMR : Carbonyl signals at ~168 ppm validate the benzamide group .
  • Mass Spectrometry (HRMS) : Experimental m/z matches theoretical molecular weight (e.g., 446.5 g/mol ± 0.1%) .
  • HPLC : Purity >95% with retention time consistency across batches .

Q. What preliminary biological screening assays are suitable for assessing its bioactivity?

Methodological Answer:

  • Anticancer Activity :
    • MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 μM suggest potency .
    • Apoptosis induction via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Screening :
    • Broth microdilution against Gram-positive bacteria (e.g., S. aureus, MIC ≤25 μg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its anticancer activity?

Methodological Answer:

  • Modify Substituents :
    • Replace morpholinosulfonyl with piperidine sulfonamide to test solubility vs. activity .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring to enhance cytotoxicity .
  • Assay Design :
    • Compare IC₅₀ values across derivatives in a panel of 10+ cancer cell lines .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR) .

Q. What mechanistic studies elucidate its mode of action in cancer cells?

Methodological Answer:

  • Enzyme Inhibition :
    • Measure kinase inhibition (e.g., EGFR, IC₅₀ via ADP-Glo™ assay) .
  • Pathway Analysis :
    • Western blotting for apoptosis markers (cleaved caspase-3, PARP) .
    • RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .
  • Cellular Imaging :
    • Confocal microscopy to track mitochondrial membrane potential collapse (JC-1 dye) .

Q. How can pharmacokinetic properties be improved for in vivo applications?

Methodological Answer:

  • Solubility Enhancement :
    • Formulate as nanoparticles (PLGA encapsulation) or use co-solvents (e.g., PEG 400) .
  • Metabolic Stability :
    • Incubate with liver microsomes; modify morpholine to piperazine to reduce CYP450 metabolism .
  • Plasma Protein Binding :
    • Use equilibrium dialysis to measure unbound fraction; optimize logP via substituent changes .

Q. How should conflicting data on biological activity be resolved?

Methodological Answer:

  • Case Example : Discrepancies in IC₅₀ values across studies may stem from assay conditions.
    • Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and serum-free media .
    • Dose-Response Validation : Repeat assays with 8-point dilution series (n=3 replicates) .
    • Orthogonal Assays : Confirm apoptosis via both flow cytometry and caspase-3 activity assays .

Q. What computational tools predict its drug-likeness and toxicity?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Analyze Lipinski’s rule compliance (e.g., MW <500, logP <5) .
    • ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane potential disruption risk) .
  • QSAR Modeling :
    • Train models on benzothiazole derivatives’ bioactivity data to prioritize synthetic targets .

Q. What strategies enhance selectivity between cancerous and normal cells?

Methodological Answer:

  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI >3 .
  • Targeted Delivery :
    • Conjugate with folate for FRα-overexpressing cancers .
  • Proteomics :
    • Identify overexpressed receptors in cancer cells (e.g., HER2) for ligand modification .

Q. How can synergistic effects with existing therapies be systematically evaluated?

Methodological Answer:

  • Combination Index (CI) :
    • Use Chou-Talalay method: CI <1 indicates synergy (e.g., with paclitaxel or cisplatin) .
  • In Vivo Models :
    • Xenograft studies with dual therapy (e.g., compound + checkpoint inhibitor) to assess tumor regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.